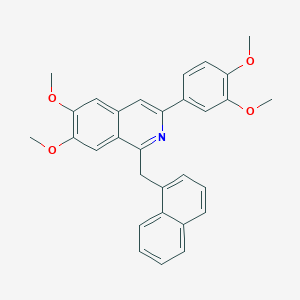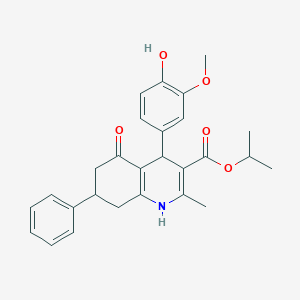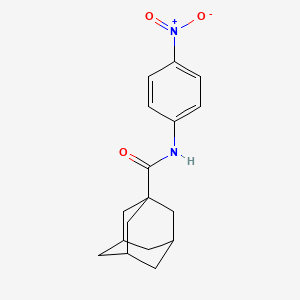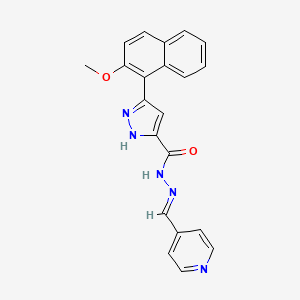![molecular formula C24H30N2O3S B11685607 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685607.png)
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a phenolic group, a benzimidazole moiety, and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, through a Friedel-Crafts alkylation reaction.
Benzimidazole Synthesis: The benzimidazole moiety is synthesized separately using o-phenylenediamine and methoxybenzaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the phenolic intermediate with the benzimidazole derivative through a sulfanyl linkage, typically using thiourea as a sulfur source and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The benzimidazole moiety can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: The benzimidazole moiety can intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-methoxyphenyl)propenone: Similar in structure but lacks the benzimidazole moiety, resulting in different chemical properties and applications.
tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate: Contains a pyridine ring instead of benzimidazole, leading to distinct reactivity and uses.
These comparisons emphasize the unique combination of functional groups in this compound, which contributes to its diverse applications and chemical behavior.
Eigenschaften
Molekularformel |
C24H30N2O3S |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2,3)16-10-14(11-17(21(16)28)24(4,5)6)20(27)13-30-22-25-18-9-8-15(29-7)12-19(18)26-22/h8-12,28H,13H2,1-7H3,(H,25,26) |
InChI-Schlüssel |
VCHPSCJKVVNDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone](/img/structure/B11685531.png)
![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)
![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)
![2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11685553.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11685565.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)

![5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685587.png)

![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)

